Hepta-N-acetylchitoheptaose

Descripción general

Descripción

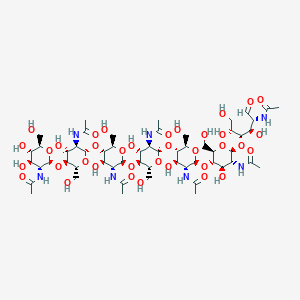

Hepta-N-acetylchitoheptaose is a heptamer of N-acetylglucosamine, a derivative of chitin This compound is composed of seven N-acetylglucosamine units linked by β-1,4-glycosidic bonds

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hepta-N-acetylchitoheptaose can be synthesized through the partial hydrolysis of chitin or chitosan. The hydrolysis can be achieved using chemical methods such as acid hydrolysis or enzymatic methods using chitinase enzymes. The reaction conditions typically involve controlled temperature and pH to ensure selective cleavage of the glycosidic bonds.

Industrial Production Methods: Industrial production of this compound often involves the use of chitinase enzymes to hydrolyze chitin or chitosan. The process includes:

Substrate Preparation: Chitin or chitosan is prepared from crustacean shells.

Enzymatic Hydrolysis: Chitinase enzymes are used to hydrolyze the chitin or chitosan into chitooligosaccharides, including this compound.

Purification: The resulting mixture is purified using techniques such as chromatography to isolate this compound.

Análisis De Reacciones Químicas

Types of Reactions: Hepta-N-acetylchitoheptaose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce chitooligosaccharide derivatives with different functional groups.

Reduction: Reduction reactions can modify the acetyl groups or the glycosidic bonds.

Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or periodate are commonly used under controlled pH and temperature conditions.

Reduction: Reducing agents like sodium borohydride are used under mild conditions to avoid degradation of the oligosaccharide.

Substitution: Various reagents, including acylating agents or alkylating agents, are used under specific conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions include oxidized chitooligosaccharides, reduced chitooligosaccharides, and substituted derivatives with enhanced biological activities.

Aplicaciones Científicas De Investigación

Biomedical Applications

Drug Delivery Systems

Hepta-N-acetylchitoheptaose is being investigated for its potential in drug delivery systems. Its biocompatibility and ability to form nanoparticles make it an ideal candidate for encapsulating therapeutic agents, enhancing their stability and bioavailability. Research indicates that these nanoparticles can effectively target specific tissues, reducing side effects associated with conventional drug delivery methods .

Tissue Engineering

In tissue engineering, this compound serves as a scaffold material due to its favorable interaction with cells. Studies have shown that scaffolds made from this compound promote cell adhesion and proliferation, facilitating tissue regeneration. For example, a study demonstrated that this compound-based scaffolds supported the growth of chondrocytes, which are crucial for cartilage repair .

Wound Healing

The compound has also been explored for its role in wound healing. Its anti-inflammatory properties can enhance the healing process by modulating immune responses. Clinical studies have reported that formulations containing this compound significantly improve wound closure rates compared to standard treatments .

Agricultural Applications

Elicitors in Plant Defense

this compound acts as an elicitor in plant defense mechanisms. It triggers the production of phytoalexins and other defense-related compounds when introduced to plant systems. This response enhances resistance against pathogens, making it a valuable tool in sustainable agriculture. Research has shown that plants treated with this compound exhibit increased resistance to fungal infections .

Food Industry Applications

Food Preservation

In the food industry, this compound is utilized for its antimicrobial properties. It can be incorporated into food packaging materials to inhibit microbial growth, thereby extending shelf life. Studies have demonstrated that food products packaged with materials containing this compound show reduced spoilage rates compared to those without it .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Drug Delivery Systems | Evaluated the efficacy of this compound nanoparticles | Demonstrated enhanced drug stability and targeted delivery in vivo |

| Tissue Engineering Research | Developed scaffolds using this compound | Showed improved cell proliferation and tissue integration |

| Agricultural Elicitors Study | Investigated the effect of this compound on plant defenses | Found significant increases in phytoalexin production and pathogen resistance |

| Food Preservation Trial | Assessed antimicrobial properties in food packaging | Reported lower microbial counts and extended shelf life of packaged products |

Mecanismo De Acción

Hepta-N-acetylchitoheptaose exerts its effects through interactions with specific receptors and enzymes. In plants, it binds to lysin motif receptor proteins, triggering a signaling cascade that activates plant defense mechanisms. In mammals, it can modulate immune responses by interacting with pattern recognition receptors on immune cells.

Comparación Con Compuestos Similares

Chitohexaose: A hexamer of N-acetylglucosamine with similar biological activities.

Chitopentaose: A pentamer of N-acetylglucosamine with slightly different properties.

Chitotetraose: A tetramer of N-acetylglucosamine with distinct biological effects.

Uniqueness: Hepta-N-acetylchitoheptaose is unique due to its specific length and structure, which confer distinct biological activities and interactions compared to shorter or longer chitooligosaccharides

Actividad Biológica

Hepta-N-acetylchitoheptaose (N-acetylchitoheptaose) is a chitin oligosaccharide that has garnered attention for its biological activity, particularly in plant defense mechanisms and signaling pathways. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for agricultural biotechnology.

Structure and Properties

This compound is composed of seven N-acetylglucosamine units linked by β(1→4) glycosidic bonds, making it a derivative of chitin. Its structure allows it to interact with specific receptors in plant cells, triggering various biological responses.

Mechanisms of Biological Activity

1. Elicitation of Defense Responses:

N-acetylchitoheptaose acts as an elicitor in plants, inducing the production of phytoalexins, which are antimicrobial compounds that play a crucial role in plant defense. Research indicates that treatment with N-acetylchitoheptaose can lead to the accumulation of momilactone A in suspension-cultured rice cells, mediated by jasmonic acid (JA) signaling pathways. JA is known to regulate the expression of defense-related genes in response to biotic stress .

2. Chitin Receptor Binding:

Studies have shown that larger chitin oligomers, including N-acetylchitoheptaose, preferentially bind to specific receptors on the plasma membrane of soybean cells. The binding affinity has been quantified, revealing a high-affinity site for chitin oligosaccharides with a dissociation constant (Kd) ranging from 35 nm to 58 nm depending on the oligomer size . This binding is crucial for initiating downstream signaling cascades that enhance plant defense mechanisms.

3. Induction of Reactive Oxygen Species (ROS):

The generation of reactive oxygen species (ROS) is another critical response triggered by N-acetylchitoheptaose. In soybean suspension cultures, the presence of chitin oligosaccharides leads to ROS production, which is associated with the activation of defense genes and contributes to the overall immune response .

Case Study 1: Induction of Phytoalexin Production

In a controlled study involving suspension-cultured rice cells, researchers observed that treatment with N-acetylchitoheptaose resulted in a significant increase in momilactone A levels. This was accompanied by a rapid accumulation of endogenous JA prior to phytoalexin production, suggesting that N-acetylchitoheptaose acts as a potent elicitor capable of activating complex signaling networks within the plant .

Case Study 2: Chitin Binding Protein Interaction

Another study focused on the interaction between N-acetylchitoheptaose and chitin-binding proteins in soybean cells. The binding assays demonstrated that larger oligomers effectively inhibited ligand binding at concentrations as low as 25 µM, indicating their role in modulating receptor activity and subsequent signal transduction pathways .

Comparative Analysis of Biological Activity

| Oligosaccharide | Kd (nm) | Bmax (fmol/µg protein) | Biological Response |

|---|---|---|---|

| N-acetylchitoheptaose | 35-58 | 7.6-12.2 | Induction of phytoalexin production |

| N-acetylchitooligosaccharides | Varies | Varies | Generation of ROS |

| Chitooctaose | 50 | Not specified | Complete inhibition of ligand binding |

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H93N7O36/c1-16(72)57-23(8-64)37(80)45(24(79)9-65)94-52-32(59-18(3)74)40(83)47(26(11-67)89-52)96-54-34(61-20(5)76)42(85)49(28(13-69)91-54)98-56-36(63-22(7)78)44(87)50(30(15-71)93-56)99-55-35(62-21(6)77)43(86)48(29(14-70)92-55)97-53-33(60-19(4)75)41(84)46(27(12-68)90-53)95-51-31(58-17(2)73)39(82)38(81)25(10-66)88-51/h8,23-56,65-71,79-87H,9-15H2,1-7H3,(H,57,72)(H,58,73)(H,59,74)(H,60,75)(H,61,76)(H,62,77)(H,63,78)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZKHAFAYSQVFL-MBGZTGDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H93N7O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79127-58-5 | |

| Record name | Hepta-N-acetylchitoheptaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079127585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.